molecular formula C12H21N B8299357 Cyclohex-3-enyl-cyclohexylamine

Cyclohex-3-enyl-cyclohexylamine

Cat. No. B8299357
M. Wt: 179.30 g/mol
InChI Key: JRQUDFYDNMXYLA-UHFFFAOYSA-N
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Patent
US07872139B2

Procedure details

Cyclohex-3-enyl-cyclohexylamine was prepared by reductive amination of cyclohex-3-enylamine and cyclohexanone using general procedure (B). Reaction with carbonyl diimidazole and 2-aminothiazole using general procedure (A) gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[C:15](C1NC=CN=1)(C1NC=CN=1)=[O:16].[NH2:27][C:28]1[S:29][CH:30]=[CH:31][N:32]=1>>[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[CH:1]1([N:7]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[C:15]([NH:27][C:28]2[S:29][CH:30]=[CH:31][N:32]=2)=[O:16])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC=CCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CCC1)NC1CCCCC1
Name
Type
product
Smiles
C1(CC=CCC1)N(C(=O)NC=1SC=CN1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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